11-Cyclopropyl-4-(methoxymethyl)-5-phenyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Cyclopropyl-4-(methoxymethyl)-5-phenyl-2,3,7,11-tetrazatricyclo[74002,6]trideca-1(9),3,5,7,12-pentaen-10-one is a complex heterocyclic compound It features a unique tricyclic structure with multiple nitrogen atoms, making it an interesting subject for various chemical and biological studies
Preparation Methods
The synthesis of 11-Cyclopropyl-4-(methoxymethyl)-5-phenyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one can be achieved through a multi-step process involving the formation of key intermediates. One efficient method involves the reaction of keto acids with methyl chloroformate and variously substituted o-aminobenzyl alcohols using triethylamine as a base in toluene at room temperature . This transition-metal-free, tandem C–N, C–O bond formation reaction is environmentally benign and provides good to excellent yields .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of multiple nitrogen atoms and aromatic rings makes it susceptible to oxidation reactions.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
11-Cyclopropyl-4-(methoxymethyl)-5-phenyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as the histamine 4 receptor. By binding to this receptor, it can modulate various biological pathways involved in inflammation and immune response . The exact molecular pathways depend on the specific biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
Compared to other similar compounds, 11-Cyclopropyl-4-(methoxymethyl)-5-phenyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one stands out due to its unique tricyclic structure and the presence of multiple nitrogen atoms. Similar compounds include:
- 12-chloro-4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(13),3,5,9,11-pentaen-8-one
- 4-cyclopropyl-12-methyl-3,5,6,8-tetraazatricyclo[7.4.0.02,6]trideca-1(9),2,4,10,12-pentaen-7-one
These compounds share similar core structures but differ in their substituents, which can significantly affect their chemical properties and biological activities.
Properties
IUPAC Name |
11-cyclopropyl-4-(methoxymethyl)-5-phenyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-26-12-16-18(13-5-3-2-4-6-13)19-21-11-15-17(24(19)22-16)9-10-23(20(15)25)14-7-8-14/h2-6,9-11,14H,7-8,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBMNCTXDIAPPIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN2C3=C(C=NC2=C1C4=CC=CC=C4)C(=O)N(C=C3)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.